Engineering the Indazole Scaffold: Structural Dynamics, Synthesis, and Pharmacological Profiling of 4-Chloro-6-methoxy-1H-indazole
Engineering the Indazole Scaffold: Structural Dynamics, Synthesis, and Pharmacological Profiling of 4-Chloro-6-methoxy-1H-indazole
Executive Summary
The indazole core is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors [1]. Among its highly functionalized derivatives, 4-Chloro-6-methoxy-1H-indazole (CAS: 885519-64-2) represents a precision-engineered building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a finely tuned molecular wedge designed to disrupt aberrant cellular signaling. This technical guide dissects the physicochemical properties, synthetic causality, and pharmacological applications of this specific indazole derivative, providing actionable, self-validating protocols for drug development professionals.
Physicochemical Profiling and Structural Dynamics
The efficacy of an indazole-based inhibitor is strictly dictated by its substituent topography. In 4-Chloro-6-methoxy-1H-indazole, the strategic placement of the chlorine atom at the C4 position and the methoxy group at the C6 position is a calculated design choice[2].
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C4-Chlorine (Steric Shielding & Halogen Bonding): The chlorine atom provides critical steric bulk that restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation when entering the highly conserved ATP-binding pocket of kinases. Furthermore, its polarizability allows it to act as a halogen bond donor, engaging with backbone carbonyls in the kinase hinge region [3].
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C6-Methoxy (Electron Density Modulation): The electron-donating methoxy group enriches the π -electron cloud of the indazole core. This enrichment significantly enhances π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the hydrophobic pockets of target proteins[3].
Table 1: Quantitative Physicochemical Properties and Drug Design Implications
| Property | Value | Causality / Impact in Drug Design |
| CAS Number | 885519-64-2 | Unique identifier for procurement, safety data, and database tracking [5]. |
| Molecular Formula | C8H7ClN2O | Defines the stoichiometric baseline for synthetic scaling and mass spectrometry. |
| Molecular Weight | 182.61 g/mol | Low MW allows for high Ligand Efficiency (LE) during Fragment-Based Drug Discovery (FBDD). |
| Boiling Point | 348.2 ± 22.0 °C | Indicates high thermal stability, critical for high-temperature cross-coupling reactions. |
| Density | 1.393 ± 0.06 g/cm³ | Relevant for calculating molarity in solvent-free or highly concentrated reaction mixtures. |
| pKa | 13.11 ± 0.40 | Dictates the protonation state of the N1/N2 indazole nitrogens at physiological pH, impacting solubility. |
Synthetic Methodology: Causal Design and Execution
Synthesizing a di-substituted indazole requires precise regiocontrol. Traditional electrophilic aromatic substitution directly on an unsubstituted indazole core often yields an intractable mixture of isomers. Therefore, building the indazole ring from a pre-functionalized benzene derivative is the preferred, high-fidelity approach [2].
Workflow Logic & Causality
We utilize a hydrazine-mediated intramolecular nucleophilic aromatic substitution (SNAr) starting from 2-fluoro-4-chloro-6-methoxybenzaldehyde. The Causality: The choice of a fluorine leaving group at the ortho position is highly deliberate. Fluorine's extreme electronegativity strongly activates the adjacent carbon for nucleophilic attack by the hydrazine intermediate. This ensures rapid, quantitative ring closure without requiring harsh, degradation-inducing temperatures that might cleave the sensitive methoxy ether.
Synthetic workflow for the 4-Chloro-6-methoxy-1H-indazole core.
Pharmacological Application: RTK Inhibition and Synergistic Targeting
Indazole derivatives are foundational in developing targeted therapies for oncology, specifically acting as competitive inhibitors of ATP in Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR [1]. The 4-chloro-6-methoxy substitution pattern is particularly adept at occupying the "deep pocket" of the kinase domain, preventing the conformational shift required for kinase activation.
Recent advanced studies also indicate that highly functionalized indazoles can disrupt secondary protein-protein interactions. For example, specific indazole derivatives have been shown to block the stabilization of EGFR by SGLT1, leading to the degradation of the receptor and resulting in synergistic anti-tumor efficacy when combined with existing RTK inhibitors [4].
Mechanism of RTK inhibition via indazole core binding interactions.
Experimental Protocol: Self-Validating TR-FRET Kinase Binding Assay
To validate the binding affinity (IC50) of novel derivatives synthesized from the 4-Chloro-6-methoxy-1H-indazole scaffold, a robust, artifact-free assay is required.
Causality of Assay Choice: Standard luminescence assays are highly susceptible to false positives originating from compound auto-fluorescence or inner-filter effects. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it utilizes a ratiometric readout (Emission 665 nm / 615 nm). This intrinsically normalizes against well-to-well volume variations and library interference, rendering the protocol a mathematically self-validating system.
Step-by-Step Methodology:
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Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target RTK (e.g., EGFR), the europium-labeled anti-tag antibody (donor), and the kinase tracer (acceptor fluorophore).
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Compound Titration: Prepare an 11-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Crucial Step: Transfer 100 nL of the compound to a 384-well low-volume plate using acoustic liquid handling to ensure absolute volumetric precision.
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Assay Assembly: Add 5 µL of the RTK/Antibody mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the compound with the kinase.
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Tracer Addition: Add 5 µL of the Kinase Tracer to initiate the competition phase. The final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced protein denaturation.
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Equilibration: Seal the plate and incubate for 60 minutes at 25°C in the dark. This duration ensures the binding kinetics reach thermodynamic equilibrium.
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Ratiometric Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
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Self-Validation Check: Calculate the Z'-factor using the positive control (Staurosporine) and negative control (DMSO vehicle). The assay run is only validated and accepted if Z' > 0.6 , confirming a robust assay window independent of operator variance.
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References
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RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer."1
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BenchChem. "4-Chloro-6-methoxy-1H-indazol-3-ol: Advanced Synthetic Methodologies."2
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ACS Publications - Journal of Medicinal Chemistry. "Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor."3
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bioRxiv. "Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase."4
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AiFChem. "885519-64-2 | 4-Chloro-6-methoxy-1H-indazole Chemical Properties."5
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Chloro-6-methoxy-1H-indazol-3-ol | 885519-79-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 885519-64-2 | 4-Chloro-6-methoxy-1H-indazole - AiFChem [aifchem.com]
